molecular formula C11H11NO3 B2918883 N-Acryloyl-1,3-benzodioxole-5-methanamine CAS No. 443667-53-6

N-Acryloyl-1,3-benzodioxole-5-methanamine

Cat. No.: B2918883
CAS No.: 443667-53-6
M. Wt: 205.213
InChI Key: ZVYKKYQQXDWFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acryloyl-1,3-benzodioxole-5-methanamine is an organic compound that features both an acryloyl group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acryloyl-1,3-benzodioxole-5-methanamine typically involves the reaction of 1,3-benzodioxole-5-methanamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

N-Acryloyl-1,3-benzodioxole-5-methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the acryloyl group, such as alcohols.

    Substitution: Substituted derivatives where the nucleophile has replaced a group on the acryloyl moiety.

Scientific Research Applications

N-Acryloyl-1,3-benzodioxole-5-methanamine has several scientific research applications:

    Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.

    Medicinal Chemistry: The compound can be explored for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the development of advanced materials with unique mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-methylamine: Similar structure but lacks the acryloyl group.

    N-Acryloyl-1,3-benzodioxole-5-amine: Similar but with different substitution patterns.

Uniqueness

N-Acryloyl-1,3-benzodioxole-5-methanamine is unique due to the presence of both the acryloyl group and the benzodioxole moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-11(13)12-6-8-3-4-9-10(5-8)15-7-14-9/h2-5H,1,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYKKYQQXDWFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.